Glycerophosphate (sodium salt hydrate)
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Overview
Description
Glycerophosphate (sodium salt hydrate) is an organic phosphate salt commonly used in various scientific and medical applications. It is a mixture of disodium glycerol 1- and 2-phosphates, which have different amounts of water of crystallization. This compound is known for its role as a phosphate donor and its use in total parenteral nutrition to treat or prevent low phosphate levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycerophosphate (sodium salt hydrate) involves the esterification of glycerol with phosphoric acid, followed by neutralization with sodium carbonate. The reaction conditions typically include:
Reactants: Glycerol, phosphoric acid, sodium carbonate
Reaction Temperature: 120-145°C
Pressure: 0.4-0.5 MPa
pH Control: 3.0-5.5 during esterification, adjusted to 8.0-11.0 after neutralization
Reflux Time: 8-12 hours
Industrial Production Methods: In industrial settings, the process is scaled up with precise control over reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and decolorization steps to obtain the desired glycerophosphate (sodium salt hydrate) with high beta-sodium glycerophosphate content .
Chemical Reactions Analysis
Types of Reactions: Glycerophosphate (sodium salt hydrate) undergoes various chemical reactions, including:
Hydrolysis: Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by alkaline phosphatases in physiological conditions.
Oxidation and Reduction: Typically involves oxidizing or reducing agents under controlled laboratory conditions.
Major Products:
Hydrolysis: Inorganic phosphate and glycerol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Glycerophosphate (sodium salt hydrate) has a wide range of applications in scientific research:
Mechanism of Action
Glycerophosphate (sodium salt hydrate) acts as a donor of inorganic phosphate through hydrolysis. The extent of this reaction is dependent on the activity of serum alkaline phosphatases. In cell biology, it serves as a phosphate group donor, promoting bone matrix mineralization and accelerating calcification in vascular smooth muscle cells . It also functions as a potent protein phosphatase inhibitor, affecting protein phosphorylation processes .
Comparison with Similar Compounds
- Glycerophosphoric acid disodium salt hydrate
- Glycerol 2-phosphate disodium salt hydrate
- Magnesium glycerophosphate
- Calcium glycerophosphate
Comparison: Glycerophosphate (sodium salt hydrate) is unique due to its high solubility in water and its specific role as a phosphate donor in biological systems. Compared to magnesium and calcium glycerophosphates, it has different solubility and stability properties, which influence its applications in various research and industrial settings .
Properties
Molecular Formula |
C6H24Na2O17P2-2 |
---|---|
Molecular Weight |
476.17 g/mol |
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;[(2R)-2,3-dihydroxypropyl] phosphate;pentahydrate |
InChI |
InChI=1S/2C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;;;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;;2*+1;;;;;/p-4/t3-;;;;;;;;/m1......../s1 |
InChI Key |
KIFQNVZOKSIJAM-RGNCMIJNSA-J |
Isomeric SMILES |
C([C@H](COP(=O)([O-])[O-])O)O.C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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